Jnk-IN-8 - 1410880-22-6

Jnk-IN-8

Catalog Number: EVT-270854
CAS Number: 1410880-22-6
Molecular Formula: C29H29N7O2
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNK-IN-8 is a potent and selective, adenosine triphosphate (ATP)-competitive, covalent inhibitor of c-Jun N-terminal kinases (JNKs) [, , , , , ]. JNKs are a family of serine/threonine protein kinases that are activated by a variety of stimuli, including stress, growth factors, and cytokines []. They play critical roles in cell proliferation, differentiation, apoptosis, and inflammation [].

JNK-IN-8 covalently binds to a conserved cysteine residue (Cys116) within the ATP-binding pocket of all three JNK isoforms (JNK1, JNK2, and JNK3) [, , , , , ]. This unique property allows for long-lasting inhibition of JNK signaling, making JNK-IN-8 a valuable tool for investigating JNK-dependent cellular processes.

Future Directions
  • Developing isoform-specific JNK inhibitors: Although JNK-IN-8 targets all three JNK isoforms, there is increasing evidence that JNK isoforms can have opposing roles in certain settings []. The development of isoform-selective inhibitors could offer greater therapeutic precision and minimize potential off-target effects.
  • Investigating the therapeutic potential of JNK-IN-8 in combination therapies: Combining JNK-IN-8 with other therapeutic agents, such as chemotherapy drugs or targeted therapies, could offer synergistic effects and improve treatment outcomes in various diseases [, ].
  • Exploring the impact of JNK inhibition on the tumor microenvironment: Recent studies suggest that JNK signaling contributes to the immunosuppressive tumor microenvironment []. Further research could clarify the role of JNK-IN-8 in modulating the tumor microenvironment and potentiating the efficacy of immunotherapies.

Cobimetinib

Compound Description: Cobimetinib is a MEK1/2 inhibitor. MEK1/2 are kinases upstream of ERK, which is part of the MAPK pathway. Like JNK, ERK is also involved in cell survival, proliferation and differentiation. []

Relevance: While cobimetinib targets a different kinase (MEK1/2), it's relevant to JNK-IN-8 because both drugs affect pathways crucial for cancer cell survival and proliferation. Research suggests that combining cobimetinib with JNK-IN-8 may offer a promising therapeutic strategy for cancers with intrinsic drug resistance, such as colorectal cancer. []

CPT-11 (Irinotecan)

Compound Description: CPT-11, also known as Irinotecan, is a topoisomerase I inhibitor used as a chemotherapy agent. []

Relevance: Although CPT-11 has a different mechanism of action than JNK-IN-8, it's relevant because research indicates that JNK signaling contributes to chemoresistance in some cancer cells. Combining CPT-11 with JNK-IN-8 could potentially overcome this resistance and enhance its therapeutic efficacy. []

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that induces DNA damage. It is often used in combination with other chemotherapy agents like 5-fluorouracil (5-FU) to form regimens such as FOLFOX. []

Relevance: Similar to CPT-11, Oxaliplatin's relevance to JNK-IN-8 stems from the observation that JNK signaling can contribute to chemoresistance. Studies suggest that JNK-IN-8 might synergize with Oxaliplatin or FOLFOX to overcome resistance and improve treatment outcomes in certain cancers like pancreatic cancer. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that interferes with DNA synthesis. It is commonly used in combination with other chemotherapeutic agents. [, ]

Relevance: While 5-FU targets DNA synthesis, its relevance to JNK-IN-8 lies in the finding that combining 5-FU with other drugs, like oxaliplatin (to form FOLFOX), leads to an increase in JNK-JUN signaling activity, potentially contributing to chemoresistance. JNK-IN-8 could be a valuable addition to such regimens to counteract this effect. [, ]

Lapatinib

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets EGFR and HER2, both involved in cell growth and proliferation. [, ]

Relevance: Although Lapatinib targets different receptors than JNK-IN-8, studies demonstrate a synergistic effect when both drugs are combined. This synergy leads to enhanced cell death in certain cancer cells, particularly basal-like breast cancer cells, which often show resistance to Lapatinib alone. [, ]

Nilotinib

Compound Description: Nilotinib is a tyrosine kinase inhibitor that specifically targets BCR-ABL, a fusion protein frequently found in certain types of leukemia. []

Relevance: While Nilotinib targets a different kinase than JNK-IN-8, both drugs demonstrate a synergistic effect when used in combination against BCR-ABL1-positive acute lymphoblastic leukemia. This synergy is thought to occur because both drugs target distinct pathways crucial for cancer cell survival. []

MKC-8866

Compound Description: MKC-8866 is a selective inhibitor of the IRE1α pathway, which is part of the unfolded protein response (UPR). The UPR is a cellular stress response that can be activated in cancer cells to promote survival. []

Relevance: MKC-8866, targeting IRE1α, and JNK-IN-8, inhibiting JNK, display a synergistic effect when combined with nilotinib in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia cells. This synergy is believed to occur due to the simultaneous targeting of different survival pathways, leading to enhanced cell death. []

BIRB-796

Compound Description: BIRB-796 is a specific inhibitor of p38 MAPK, a key signaling molecule involved in inflammation and cell death. []

Relevance: BIRB-796 is relevant to JNK-IN-8 because both inhibitors act on different components of interconnected stress response pathways. Research suggests that the synergistic effect observed when combining nilotinib with MKC-8866 involves the activation of p38 MAPK and JNK. BIRB-796, by inhibiting p38 MAPK, hinders this synergistic effect. []

Dasatinib

Compound Description: Similar to Nilotinib, Dasatinib is a tyrosine kinase inhibitor that targets BCR-ABL. It is used in the treatment of certain types of leukemia. []

Relevance: Dasatinib's relevance to JNK-IN-8 is based on research indicating that combining both drugs effectively targets both BCR-ABL and JNK kinase. This simultaneous targeting significantly improves survival in mice with BCR-ABL-induced B-cell acute lymphoblastic leukemia compared to Dasatinib alone, suggesting a potential novel therapeutic strategy. []

Overview

JNK-IN-8 is a selective and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase family. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. JNK-IN-8 specifically targets JNK1, JNK2, and JNK3, which are involved in various cellular processes including stress responses, apoptosis, and differentiation.

Source and Classification

JNK-IN-8 was developed as a part of ongoing research into inhibitors that can modulate the activity of JNKs. It is classified as a small molecule inhibitor with high specificity for JNK isoforms. The compound's development was driven by the need for more effective therapeutic agents targeting pathways involved in cancer progression and inflammatory diseases.

Synthesis Analysis

The synthesis of JNK-IN-8 involves several key steps that focus on creating a compound with a specific binding moiety to the ATP pocket of JNKs. The synthetic route typically includes:

  1. Designing Warheads: The synthesis begins with the selection of different warheads that can form covalent bonds with the target enzyme.
  2. Linking to Moiety: The warheads are linked to an ATP-pocket binding moiety (IN-8) through various chemical linkers to ensure optimal interaction with the target.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to isolate the desired product.

The final product exhibits reversible or irreversible binding characteristics depending on the warhead used. For instance, the acrylamide warhead leads to irreversible binding, whereas cyanoacrylamide allows for reversible interactions .

Molecular Structure Analysis

The molecular structure of JNK-IN-8 features a central scaffold that interacts with the ATP-binding site of JNKs. Key structural elements include:

  • Cyclic Warhead: This component is crucial for forming covalent bonds with cysteine residues in the enzyme.
  • Functional Groups: Various functional groups enhance solubility and bioavailability.

Data from crystallography studies indicate that JNK-IN-8 forms a covalent bond with conserved cysteine residues in JNK1, JNK2, and JNK3, leading to conformational changes that inhibit kinase activity .

Chemical Reactions Analysis

JNK-IN-8 undergoes specific chemical reactions upon interaction with JNK enzymes:

  1. Covalent Bond Formation: The compound reacts with cysteine residues in the active site of JNKs, leading to irreversible inhibition.
  2. Electrophilic Attack: The electrophilic nature of the warhead allows it to form stable adducts with thiol groups in proteins.

These reactions are characterized by kinetic studies that demonstrate the binding affinity and reaction rates of JNK-IN-8 compared to other inhibitors .

Mechanism of Action

The mechanism by which JNK-IN-8 exerts its effects involves several processes:

  1. Inhibition of Phosphorylation: By binding covalently to the active site of JNKs, JNK-IN-8 prevents phosphorylation of downstream substrates such as c-Jun.
  2. Alteration of Signaling Pathways: This inhibition affects various signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
  3. Impact on Lysosomal Biogenesis: Research has shown that treatment with JNK-IN-8 leads to altered lysosomal function and autophagy regulation through modulation of transcription factors like TFEB (transcription factor EB) .
Physical and Chemical Properties Analysis

JNK-IN-8 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations exceeding 25 mg/mL.
  • Stability: The compound remains stable under physiological conditions but can form covalent adducts over time when exposed to thiols like glutathione.
  • Molecular Weight: Specific molecular weight data is essential for calculating dosages in experimental setups.

These properties are crucial for determining the optimal conditions for laboratory experiments and potential clinical applications .

Applications

JNK-IN-8 has a range of scientific applications:

  1. Cancer Research: It has been shown to suppress tumor growth in triple-negative breast cancer by inhibiting key signaling pathways associated with cell proliferation and survival .
  2. Inflammation Studies: The compound has demonstrated efficacy in reducing inflammatory responses in models of acute lung injury by modulating cytokine production .
  3. Pharmacological Probes: Due to its specificity and potency, JNK-IN-8 serves as an important tool for studying JNK-dependent cellular processes across various biological contexts.

Properties

CAS Number

1410880-22-6

Product Name

Jnk-IN-8

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+

InChI Key

GJFCSAPFHAXMSF-UXBLZVDNSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

JNK-IN-8; JNK-IN 8; JNK-IN8; JNK Inhibitor XVI; c-Jun N-terminal Kinase Inhibitor XVI.

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.